molecular formula C20H23FN2O2 B3810108 1-benzoyl-N-[2-(2-fluorophenoxy)ethyl]piperidin-4-amine

1-benzoyl-N-[2-(2-fluorophenoxy)ethyl]piperidin-4-amine

Cat. No.: B3810108
M. Wt: 342.4 g/mol
InChI Key: PHWLIANYZQEXPR-UHFFFAOYSA-N
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Description

Fentanyl and its analogs are a class of synthetic opioids, some of which have been developed for legitimate medical use, while others have been sold as designer drugs . They are known for their high potential for addiction and severe adverse effects, including coma and death .


Synthesis Analysis

The synthesis of fentanyl and its analogs generally involves high-yielding transformations. An efficient, optimized synthesis strategy has been described which produced a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts .


Molecular Structure Analysis

Fentanyl analogs are structurally diverse, and variations in their structures can impart profound pharmacological differences, especially with respect to potency and efficacy .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Mechanism of Action

Fentanyl and its analogs act on the opioid receptors in the body. The binding affinity of these compounds to opioid receptors is a key factor in their potency .

Safety and Hazards

Fentanyl and its analogs have a high potential for producing addiction and severe adverse effects, including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Future Directions

The emergence of new fentanyl analogs on the drug markets worldwide poses significant challenges for public health, law enforcement, and research. Future directions may include the development of more effective treatments for addiction, improved methods for detecting these substances, and policies to regulate their manufacture and distribution .

Properties

IUPAC Name

[4-[2-(2-fluorophenoxy)ethylamino]piperidin-1-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-8-4-5-9-19(18)25-15-12-22-17-10-13-23(14-11-17)20(24)16-6-2-1-3-7-16/h1-9,17,22H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWLIANYZQEXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCOC2=CC=CC=C2F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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